molecular formula C28H50O10 B1248924 3-O-(alpha-L-oleandrosyl)erythronolide B

3-O-(alpha-L-oleandrosyl)erythronolide B

Katalognummer: B1248924
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: JAQMVBAAUKSWIW-DDRSCQIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-O-(alpha-L-oleandrosyl)erythronolide B is a chemical compound with the molecular formula C28H50O10 and a molecular weight of 546.7 g/mol . It is classified as a glycosylated macrolide, derived from erythronolide B, the macrocyclic lactone precursor to the erythromycin family of antibiotics. The specific conjugation with an oleandrosyl sugar moiety suggests this compound may be of interest in pharmaceutical and biological research, particularly in the study of macrolide biosynthesis, antibiotic modification, and structure-activity relationships (SAR). Researchers can utilize this compound as a standard in analytical chemistry, a potential intermediate in synthetic organic chemistry, or a probe for investigating glycol-engineering in natural products. The precise biological activity, mechanism of action, and full research applications are areas for further scientific investigation. This product is intended for research purposes in a controlled laboratory environment. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions. For more detailed specifications, including purity and available quantities, please contact our technical sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H50O10

Molekulargewicht

546.7 g/mol

IUPAC-Name

(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1

InChI-Schlüssel

JAQMVBAAUKSWIW-DDRSCQIDSA-N

Isomerische SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C

Herkunft des Produkts

United States

Biosynthesis of 3 O Alpha L Oleandrosyl Erythronolide B: Pathway Elucidation and Intermediates

Origin and Assembly of the Erythronolide B Aglycone

The aglycone portion of the molecule, erythronolide B, is derived from a polyketide pathway. The core structure is assembled by a large, multifunctional enzyme system known as a Type I polyketide synthase (PKS). wikipedia.org

The biosynthesis of the erythronolide B core begins with the formation of its direct precursor, 6-deoxyerythronolide B (6-dEB). nih.govproteopedia.org This process is catalyzed by the 6-deoxyerythronolide B synthase (DEBS), a massive enzymatic complex composed of three large multifunctional proteins: DEBS 1, DEBS 2, and DEBS 3. proteopedia.org Each protein consists of two modules, and each module is responsible for one cycle of chain elongation. proteopedia.orgnih.gov

The assembly line process starts with a propionyl-CoA starter unit, which is loaded onto the synthase. wikipedia.orgnih.gov The polyketide chain is then extended through the sequential addition of six methylmalonyl-CoA extender units. wikipedia.orgnih.gov Each module contains a set of domains that catalyze specific reactions, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which are essential for chain elongation. proteopedia.org The AT domain selects the appropriate extender unit, while the KS domain catalyzes the carbon-carbon bond formation via a decarboxylative condensation reaction. proteopedia.org Optional tailoring domains, such as ketoreductases (KR), may also be present to modify the β-keto group of the growing chain. proteopedia.org

After six elongation cycles, the linear polyketide chain is covalently tethered to the final module. A thioesterase (TE) domain located at the C-terminus of DEBS 3 catalyzes the final step: a macrocyclization reaction that releases the completed 14-membered macrolactone, 6-deoxyerythronolide B. proteopedia.orgumich.edu The entire process is remarkably stereospecific, generating only one of 2048 possible diastereomers of the acyclic precursor. libretexts.org

6-Deoxyerythronolide B (6-dEB) is the first free macrocyclic intermediate in the pathway leading to erythromycin (B1671065) and its derivatives. nih.govresearchgate.net It is not the final aglycone that is glycosylated in this specific biosynthetic pathway. Instead, 6-dEB undergoes a crucial hydroxylation step. The enzyme P450eryF, a cytochrome P450 hydroxylase, catalyzes the stereospecific hydroxylation at the C-6 position of the 6-dEB ring. researchgate.netresearchgate.net This reaction converts 6-dEB into erythronolide B (EB), the aglycone substrate for the subsequent glycosylation step. researchgate.netresearchgate.net

Deoxysugar Biosynthesis: Focus on L-Oleandrose

The sugar moiety attached to erythronolide B is the 2,6-dideoxysugar L-oleandrose. nih.govebi.ac.uk Deoxysugars are synthesized from common monosaccharides, with the transformations occurring while the sugar is activated as a nucleotide diphosphate (B83284), typically dTDP (thymidine diphosphate). washington.edu

The biosynthesis of dTDP-L-oleandrose begins with glucose-1-phosphate. asm.orgasm.org The initial steps are common to the formation of many deoxysugars. asm.orgasm.org First, glucose-1-phosphate is activated by the enzyme glucose-1-phosphate thymidylyltransferase (encoded by genes like oleS) to form dTDP-D-glucose. nih.govasm.org This intermediate is then converted by dTDP-D-glucose 4,6-dehydratase (encoded by genes like oleE) into the key branchpoint intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.orgnih.gov

From this point, the pathway becomes more specific. A C-2 deoxygenation reaction occurs to produce dTDP-4-keto-2,6-dideoxy-D-glucose. washington.edunih.gov Subsequent enzymatic modifications, including ketoreduction and epimerization, lead to the formation of dTDP-L-olivose, the direct precursor to dTDP-L-oleandrose. nih.govasm.org

Several enzymes are required to convert dTDP-4-keto-6-deoxy-D-glucose into the final activated deoxysugar. In the oleandomycin (B1677203) producer Streptomyces antibioticus, a cluster of genes has been identified that encodes the necessary enzymatic activities for L-oleandrose biosynthesis. nih.govasm.org

Table 1: Key Enzymes in L-Oleandrose Biosynthesis in S. antibioticus

Gene Encoded Enzyme Proposed Function in Pathway Citation
oleS Glucose-1-phosphate thymidylyltransferase Converts glucose-1-phosphate to dTDP-D-glucose. nih.govasm.org
oleE dTDP-D-glucose 4,6-dehydratase Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.org
oleV 3,4-dehydratase Involved in the C-2 deoxygenation step. asm.orgasm.org
oleU C-4 ketoreductase Reduces the keto group at C-4. asm.org
oleL C-5 epimerase Converts the sugar from the D- to the L-configuration. asm.org

Research has revealed two potential routes for the formation and attachment of L-oleandrose to an aglycone.

Route 1: Pre-glycosylation Methylation In some organisms, such as the avermectin (B7782182) producer Streptomyces avermitilis, L-oleandrose is completely synthesized as an activated sugar, dTDP-L-oleandrose, prior to its transfer to the aglycone. asm.orgacs.org In this pathway, the methylation step, converting the L-olivose intermediate to L-oleandrose, occurs at the level of the dTDP-sugar. asm.org A glycosyltransferase then attaches the completed dTDP-L-oleandrose to the macrolide. asm.org

Route 2: Post-glycosylation Methylation In the context of oleandomycin biosynthesis by S. antibioticus, an alternative pathway has been proposed for the formation of the oleandrosyl moiety. asm.orgnih.gov In this model, the unmethylated precursor, L-olivose, is first transferred from its activated form (dTDP-L-olivose) to the aglycone by a glycosyltransferase (OleG2). nih.govasm.org This creates an L-olivosyl-aglycone intermediate. Subsequently, a dedicated S-adenosyl-methionine (SAM)-dependent methyltransferase, OleY, catalyzes the 3-O-methylation of the attached olivose sugar, converting it into L-oleandrose directly on the macrolide scaffold. ebi.ac.ukasm.orgnih.gov This route was demonstrated by feeding an L-olivosyl-erythronolide B precursor to a host expressing the oleY gene, which resulted in its conversion to 3-O-(alpha-L-oleandrosyl)erythronolide B. ebi.ac.uknih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation Role/Class
This compound - Final Product
6-Deoxyerythronolide B 6-dEB Polyketide Intermediate
Avermectin - Macrolide Antibiotic
D-Desosamine - Deoxysugar
Digitoxigenin - Aglycone
Erythronolide B EB Aglycone Intermediate
Glucose-1-phosphate - Primary Metabolite
L-Mycarosyl-erythronolide B - Glycosylated Intermediate
L-Oleandrose - Deoxysugar
L-Olivosyl-erythronolide B OLV-EB Glycosylated Intermediate
L-Olivose - Deoxysugar Intermediate
L-Rhamnosyl-erythronolide B - Glycosylated Intermediate
Methylmalonyl-CoA - Polyketide Extender Unit
Oleandomycin - Macrolide Antibiotic
Propionyl-CoA - Polyketide Starter Unit
Thymidine diphosphate dTDP Nucleotide
dTDP-D-glucose - Activated Sugar
dTDP-L-oleandrose - Activated Sugar
dTDP-L-olivose - Activated Sugar
dTDP-4-keto-2,6-dideoxy-D-glucose - Activated Sugar Intermediate

Glycosylation Reactions in the Formation of this compound

The attachment of sugar moieties to the macrolactone ring is a critical step in the biosynthesis of oleandomycin and its precursors. In the oleandomycin producer Streptomyces antibioticus, this process involves a different strategy compared to the biosynthesis of similar sugars in other organisms, such as the avermectin producer Streptomyces avermitilis. nih.gov In S. avermitilis, L-oleandrose is synthesized as a nucleotide-activated sugar and then transferred to the aglycone. nih.gov In contrast, the biosynthesis of this compound in S. antibioticus begins with the transfer of an unmethylated sugar precursor, L-olivose. nih.govresearchgate.net This L-olivose is first attached to the aglycone and is subsequently converted to L-oleandrose. nih.govresearchgate.net

The initial glycosylation of the erythronolide B (EB) aglycone is catalyzed by the glycosyltransferase OleG2. nih.govnih.gov Experiments involving the expression of oleandomycin biosynthesis genes in a heterologous host, Streptomyces albus, demonstrated that the presence of the oleG2 gene was essential for the attachment of a sugar to the C3 hydroxyl group of erythronolide B. nih.gov When S. albus strains containing oleG2 and genes for dTDP-L-olivose biosynthesis were fed with erythronolide B, they produced 3-O-olivosyl-erythronolide B. nih.gov

Further studies confirmed that the substrate for OleG2 is the nucleotide-activated sugar dTDP-L-olivose. nih.govresearchgate.net The enzyme specifically transfers the L-olivose moiety to the C3 position of the macrolactone ring. nih.govnih.gov Evidence indicates that OleG2 does not transfer the final methylated sugar, L-oleandrose, suggesting a high degree of specificity for the unmethylated precursor. nih.gov This specificity dictates the subsequent steps of the biosynthetic pathway.

The biosynthesis of oleandomycin follows a defined sequence of events after the initial polyketide chain synthesis. The macrolactone ring, oleandolide (B1226770), is first synthesized by a type I polyketide synthase (PKS). nih.govnih.gov The subsequent steps involving glycosylation and modification occur in a specific order:

First Glycosylation: The glycosyltransferase OleG2 attaches L-olivose to the C3 hydroxyl of the aglycone (erythronolide B or a similar intermediate like 8,8a-deoxyoleandolide). nih.govnih.gov

Methylation: The attached L-olivose is then methylated at the 3-hydroxyl position by the OleY methyltransferase, converting the L-olivosyl moiety into an L-oleandrosyl moiety. nih.govuniprot.org This results in the formation of this compound or its 8,8a-deoxy precursor. nih.gov

Second Glycosylation: Following methylation, a second glycosyltransferase, OleG1, attaches the amino sugar D-desosamine to the C5 position of the macrolactone ring. nih.gov

Final Tailoring Steps: Late-stage modifications, such as C8-hydroxylation and epoxidation at the C8-C8a bond by the cytochrome P450 monooxygenase OleP, are believed to occur after the attachment of both sugars. nih.govresearchgate.net The OleP enzyme can act on both the aglycone and the C3-monoglycosylated intermediates. researchgate.net

This ordered pathway ensures the correct assembly of the final oleandomycin molecule.

Methylation Step in L-Oleandrose Formation

The formation of the L-oleandrose sugar is characterized by a crucial methylation step that occurs after the initial glycosylation of the macrolide core. This represents a key difference from other pathways where the sugar is fully formed before attachment. nih.govnih.gov

The enzyme responsible for the methylation of the L-olivose moiety is the S-adenosyl-L-methionine (SAM)-dependent methyltransferase OleY. nih.govuniprot.org The oleY gene is part of the oleandomycin biosynthetic gene cluster. nih.govresearchgate.net Functional analysis demonstrated that OleY catalyzes the 3-O-methylation of the L-olivosyl group attached to the macrolactone. nih.govuniprot.org Biotransformation experiments using a Streptomyces lividans strain overexpressing oleY showed the conversion of L-olivosyl-erythronolide B into its 3-O-methylated product, this compound. nih.govnih.gov This confirmed that methylation is a post-glycosylation event in this pathway. nih.gov The purified OleY enzyme is a dimer with an optimal pH range of 7.2-7.6, and its activity is stimulated by divalent cations like Co²⁺. nih.govuniprot.orgnih.gov

Methyltransferases involved in natural product biosynthesis often exhibit a degree of substrate flexibility, which can be harnessed for biocatalytic applications. nih.govacs.org The OleY methyltransferase acts specifically on monoglycosylated macrolactones. nih.govuniprot.org Its primary natural substrate is the L-olivosyl-oleandolide intermediate. nih.govresearchgate.net However, in vitro studies have shown that OleY is not strictly limited to this substrate. It can also catalyze the 3-O-methylation of other monoglycosylated erythronolide B derivatives, including L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B. nih.govuniprot.orgnih.gov

This substrate tolerance distinguishes OleY from some other methyltransferases in macrolide biosynthesis, such as TylE, TylF, and EryG (involved in tylosin (B1662201) and erythromycin biosynthesis), which act on fully glycosylated intermediates. nih.gov The ability of OleY to methylate various unnatural substrates highlights its potential for use in combinatorial biosynthesis to generate novel polyketide compounds. acs.org

Natural Producer Organisms and Biosynthetic Gene Clusters

The compound this compound is an intermediate in the biosynthesis of oleandomycin, a 14-membered macrolide antibiotic. nih.govtaylorandfrancis.com The primary natural producer of oleandomycin is the soil bacterium Streptomyces antibioticus. taylorandfrancis.comnih.govwikipedia.org Other producers have been reported, including strains of Streptomyces cyanogenus and Streptomyces scabiei. nih.gov

The enzymes required for oleandomycin production are encoded in a large biosynthetic gene cluster (ole). nih.govnih.gov This cluster contains genes for the synthesis of the polyketide backbone, the deoxysugars, and the subsequent tailoring reactions. nih.govresearchgate.net

Key Genes in the Oleandomycin Biosynthetic Cluster:

Gene(s)Encoded FunctionRole in Biosynthesis
oleA1, oleA2, oleA3Type I Polyketide Synthase (PKS)Catalyze the assembly of the 14-membered macrolactone ring (oleandolide). nih.gov
oleW, oleV, oleL, oleUDeoxysugar Biosynthesis EnzymesInvolved in the synthesis of the precursor dTDP-L-olivose. nih.gov
oleG2GlycosyltransferaseTransfers L-olivose to the C3 position of the aglycone. nih.govnih.gov
oleY3-O-MethyltransferaseMethylates the L-olivosyl moiety to form L-oleandrose after its attachment to the aglycone. nih.govuniprot.org
oleG1GlycosyltransferaseTransfers D-desosamine to the C5 position of the monoglycosylated intermediate. nih.gov
olePCytochrome P450 MonooxygenaseCatalyzes the epoxidation of the macrolactone ring at the C8-C8a position. nih.govresearchgate.netnih.gov
oleB, oleCABC TransportersImplicated in oleandomycin secretion and resistance. nih.gov
oleD, oleIGlycosyltransferasesInvolved in a self-resistance mechanism by glycosylating the final antibiotic. nih.govnih.govuniprot.org

The organization of these genes within the cluster allows for the coordinated expression and regulation of the entire biosynthetic pathway, leading to the efficient production of oleandomycin. nih.gov The study of this gene cluster has been fundamental to elucidating the biosynthetic steps leading to this compound and the final antibiotic product.

Streptomyces antibioticus as a Primary Source and Oleandomycin Producer

Streptomyces antibioticus is a Gram-positive bacterium recognized for its capacity to produce a variety of bioactive secondary metabolites, most notably the 14-membered macrolide antibiotic, oleandomycin. nih.govbjid.org.br Oleandomycin is structurally characterized by a macrolactone ring called oleandolide, which is derived from a polyketide synthase pathway. nih.gov Attached to this aglycone are two distinct deoxysugars: D-desosamine and L-oleandrose. nih.govnih.gov

The biosynthesis of oleandomycin is a multistep process. The formation of the oleandolide ring occurs through the assembly of one acetyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.gov Following the creation of the aglycone, glycosylation steps occur. The compound this compound is a key glycosylated intermediate in this pathway. It is formed when the precursor L-olivosyl-erythronolide B is methylated by the enzyme OleY. nih.govnih.gov This specific methylation step is crucial for the formation of the L-oleandrose moiety attached to the erythronolide B core. Another glycosyltransferase later adds the second sugar, D-desosamine, to complete the oleandomycin structure. nih.gov The producing organism, S. antibioticus, also possesses an intricate system for self-protection, involving the glycosylation of the final antibiotic to an inactive form for intracellular storage, which is then reactivated upon secretion. nih.govnih.gov

Identification and Characterization of Relevant Genes (e.g., ole genes)

The genetic blueprint for oleandomycin production in Streptomyces antibioticus is encoded within a cluster of genes, collectively known as the ole genes. nih.gov Extensive research has led to the identification and functional characterization of numerous genes within this cluster, revealing their specific roles in aglycone formation, deoxysugar biosynthesis, glycosylation, and regulation.

The biosynthesis of the L-oleandrose sugar and its attachment to the aglycone involves several key enzymes encoded by the ole gene cluster. The pathway for L-oleandrose synthesis requires multiple enzymatic steps, including C-2 deoxygenation, epimerization, ketoreduction, and O-methylation. nih.gov A crucial final step in the formation of the title compound is catalyzed by the product of the oleY gene, a 3-O-methyltransferase. nih.govnih.gov This enzyme acts on the monoglycosylated intermediate L-olivosyl-erythronolide B, converting the L-olivose sugar into L-oleandrose directly on the macrolide scaffold. nih.govnih.gov This represents a distinct biosynthetic strategy compared to other pathways where the sugar is fully formed before being transferred to the aglycone. nih.govebi.ac.uk The glycosyltransferase OleG2 is proposed to be responsible for the initial attachment of L-olivose to the oleandolide aglycone. nih.gov

The functions of several identified ole genes are summarized in the table below.

GeneProposed FunctionReference
oleSdTDP-D-glucose synthase nih.gov
oleEdTDP-D-glucose 4,6-dehydratase nih.gov
oleLPutative C-5 epimerase nih.gov
oleUPutative C-4 ketoreductase nih.gov
oleVPutative C-2 dehydratase component nih.gov
oleWPutative C-3 ketoreductase component nih.gov
oleG2L-oleandrosyl/L-olivosyl glycosyltransferase nih.govnih.gov
oleYL-olivosyl-erythronolide B 3-O-methyltransferase nih.govnih.gov
oleG1D-desosaminyl glycosyltransferase nih.govnih.gov
olePCytochrome P450 monooxygenase (epoxidation) nih.gov
oleIOleandomycin-inactivating glucosyltransferase nih.gov
oleDOleandomycin-inactivating glucosyltransferase nih.gov
oleRExtracellular β-glucosidase (reactivation) nih.gov
oleNIAminotransferase (D-desosamine synthesis) nih.gov
oleTPutative ketoreductase (D-desosamine synthesis) nih.gov

Enzymology of Key Biosynthetic Pathway Components

Characterization of OleY L-Oleandrosyl 3-O-Methyltransferase

The enzyme L-olivosyl-oleandolide 3-O-methyltransferase, commonly known as OleY, is a critical component in the oleandomycin (B1677203) biosynthetic pathway in Streptomyces antibioticus. nih.govuniprot.org It catalyzes the final step in the formation of the L-oleandrose sugar by adding a methyl group to its precursor after it has been attached to the aglycon. nih.gov

The purification of OleY has been successfully achieved from recombinant Streptomyces lividans strains engineered to overexpress the oleY gene. nih.gov While expression in Escherichia coli resulted in the formation of inactive inclusion bodies, the use of S. lividans as a host yielded a soluble, active protein. nih.govresearchgate.net A standard purification protocol involves a four-step process commencing with ammonium (B1175870) sulfate (B86663) precipitation, followed by sequential column chromatography. researchgate.net

The purification process typically includes:

Ammonium Sulfate Precipitation: Initial fractionation of the crude cell extract. researchgate.net

Hydrophobic Interaction Chromatography: Using a Phenyl-Sepharose resin. researchgate.net

Gel Filtration Chromatography: Employing a Sephacryl S-200 resin. researchgate.net

Anion Exchange Chromatography: Using a Q-Sepharose resin. researchgate.net

This multi-step strategy results in a highly purified enzyme. researchgate.net Analysis via SDS-PAGE reveals a single band with an approximate molecular mass of 43 kDa, which corresponds to the deduced product of the oleY gene. nih.govresearchgate.netnih.gov

Table 1: Purification of OleY Methyltransferase Activity
Purification StepTotal Protein (mg)Total Activity (pkat)Specific Activity (pkat/mg)Yield (%)Purification (n-fold)
Crude extractData not availableData not availableData not available1001
Ammonium sulfate (40–70%)Data not availableData not availableData not availableData not availableData not available
Phenyl-SepharoseData not availableData not availableData not availableData not availableData not available
Sephacryl S-200Data not availableData not availableData not availableData not availableData not available
Q-SepharoseData not availableData not availableData not availableData not availableData not available

OleY is an S-adenosyl-L-methionine-dependent methyltransferase that exhibits specificity for monoglycosylated macrolactones. uniprot.orgenzyme-database.org Its primary role is to catalyze the 3-O-methylation of the L-olivose moiety attached to an aglycon, converting L-olivosyl-erythronolide B into 3-O-(alpha-L-oleandrosyl)erythronolide B. nih.govuniprot.org This methylation occurs at the C-3 hydroxyl group of the sugar, a critical step that happens after the sugar has been glycosidically linked to the macrolactone core by the glycosyltransferase OleG2. nih.govresearchgate.net

This post-glycosylation modification is a notable feature of the oleandomycin pathway, distinguishing it from others like the avermectin (B7782182) biosynthesis, where the L-oleandrose sugar is fully synthesized as a nucleotide-activated form before its transfer to the aglycon. nih.govresearchgate.netnih.gov

While its principal substrate is the L-olivosyl derivative, research has shown that OleY possesses a degree of substrate flexibility. nih.gov It can also methylate other 6-deoxysugars when they are attached to the erythronolide B core, demonstrating activity on L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B. nih.govuniprot.orgresearchgate.netresearchgate.net The enzyme has also been shown to methylate deoxysugars attached to different types of aglycons, such as anthracyclines. researchgate.netcore.ac.uk

Table 2: Substrate Specificity of OleY Methyltransferase
SubstrateAglyconSugar MoietyMethylation Activity
L-olivosyl-erythronolide BErythronolide BL-olivoseHigh
L-rhamnosyl-erythronolide BErythronolide BL-rhamnoseModerate
L-mycarosyl-erythronolide BErythronolide BL-mycaroseLow

Biochemical characterization of the native OleY enzyme through gel filtration chromatography has determined its molecular mass to be approximately 87 kDa. nih.govresearchgate.netnih.gov Given that the monomeric form of the protein is 43 kDa, this indicates that OleY functions as a homodimer. nih.govresearchgate.net This dimeric structure is a common feature among other O-methyltransferases involved in macrolide antibiotic biosynthesis. nih.gov

As a methyltransferase, the catalytic activity of OleY is dependent on the presence of S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.com The enzyme's activity is significantly influenced by environmental conditions, particularly pH and the presence of metal ions. nih.gov OleY displays optimal activity within a narrow pH range of 7.2 to 7.6. nih.govuniprot.orgresearchgate.net

Furthermore, its catalytic function is markedly stimulated by several divalent cations. nih.govresearchgate.netnih.gov The highest level of activity is observed in the presence of cobalt (Co²⁺). nih.govresearchgate.net

Glycosyltransferase OleG2: Specificity and Catalysis

The glycosyltransferase OleG2 is another pivotal enzyme in the oleandomycin pathway, responsible for the initial glycosylation of the oleandolide (B1226770) aglycon. nih.govresearchgate.net Its action precedes that of the OleY methyltransferase. researchgate.net

The specific function of OleG2 is to catalyze the transfer of an L-olivose moiety from a nucleotide-activated sugar donor, likely dTDP-L-olivose, to the C-3 hydroxyl group of the oleandolide aglycon. nih.govresearchgate.netnih.gov This reaction forms the intermediate L-olivosyl-oleandolide. nih.gov Crucially, OleG2 is specific for the unmethylated sugar, L-olivose, and does not transfer the methylated L-oleandrose. nih.gov This confirms that methylation is a post-glycosylation event performed by OleY. nih.govresearchgate.net

Studies have indicated that OleG2 possesses a degree of substrate promiscuity, a characteristic observed in many glycosyltransferases involved in secondary metabolism. nih.govannualreviews.org It shows a tolerance for introducing non-canonical sugars onto aglycon scaffolds, suggesting its potential for use in generating novel glycosylated compounds. nih.gov

Comparison with Other Macrolide Glycosyltransferases (e.g., DesVII, GimA)

Glycosyltransferases (GTs) are responsible for attaching sugar moieties to the macrolactone ring, a step that is crucial for the biological activity of many macrolide antibiotics. The glycosyltransferase from the oleandomycin producer, OleG2, attaches L-olivose to erythronolide B, which is later methylated to form the final L-oleandrose moiety. nih.gov Macrolide GTs exhibit significant diversity in their substrate specificity, auxiliary protein requirements, and genetic context. A comparison with other well-characterized macrolide GTs, such as DesVII from the pikromycin (B1677795) pathway and GimA from Streptomyces ambofaciens, highlights this variability.

DesVII, from Streptomyces venezuelae, is involved in the biosynthesis of several macrolides, including methymycin (B1233876) and pikromycin. nih.gov A unique characteristic of DesVII is its requirement for an accessory protein, DesVIII, for full catalytic activity. nih.gov This enzyme complex is responsible for attaching the deoxysugar D-desosamine. In vivo studies have shown that the DesVII/DesVIII pair is flexible; it can replace the native EryCIII glycosyltransferase in Saccharopolyspora erythraea to attach D-desosamine and can also attach L-mycarose to the erythronolide B core with higher efficiency than the native EryBV enzyme. nih.gov

GimA, found in Streptomyces ambofaciens, is another macrolide-inactivating glycosyltransferase. nih.gov Its gene is often found associated with methyltransferase genes that confer resistance by target modification. nih.gov GimA demonstrates a different substrate specificity compared to other GTs; for instance, it effectively glycosylates chalcomycin (B1236996), tylosin (B1662201), and methymycin, but lankamycin (B1674470) is a poor substrate. nih.gov This contrasts with GTs like OleD, which shows broad acceptor specificity and can inactivate a wide range of macrolides, including erythromycin (B1671065) and tylosin, suggesting a more general role in antibiotic resistance. nih.gov

The table below summarizes the key characteristics of these representative macrolide glycosyltransferases.

FeatureOleD/OleG2 (Oleandomycin Pathway)DesVII (Pikromycin Pathway)GimA (from S. ambofaciens)
Natural Substrate (Sugar) TDP-L-olivose (for OleG2), UDP-glucose (for OleD) nih.govnih.govTDP-D-desosamine nih.govnih.govUDP-glucose nih.gov
Natural Substrate (Aglycone) Erythronolide B, Oleandolide nih.govYC-17 (10-deoxymethynolide)Forocidin (spiramycin precursor) nih.gov
Accessory Protein Required No nih.govYes (DesVIII) nih.govNo nih.gov
Substrate Promiscuity OleD is highly promiscuous; OleG2 is more specific nih.govnih.govFlexible, can accept different aglycones and sugars in vivo nih.govModerate, prefers specific macrolides like chalcomycin and tylosin nih.gov
Primary Function Biosynthesis (OleG2), Resistance/Inactivation (OleD) nih.govnih.govBiosynthesis nih.govResistance/Inactivation nih.gov
Genetic Context oleD is not linked to the main biosynthetic operon nih.govPart of the pikromycin biosynthetic cluster nih.govAssociated with rRNA methyltransferase resistance genes nih.gov

Mechanistic Insights into Glycosidic Bond Formation

The formation of a glycosidic bond is a fundamental reaction catalyzed by glycosyltransferases (GTs), which transfer a sugar moiety from an activated donor, typically a nucleoside diphosphate-sugar, to an acceptor molecule. oup.comnumberanalytics.com These enzymes are classified as either 'retaining' or 'inverting' based on the stereochemical outcome at the anomeric carbon of the sugar relative to the donor substrate. oup.com

Most macrolide glycosyltransferases, including those like OleD, are inverting enzymes. nih.gov They catalyze the formation of the glycosidic bond via a direct displacement SN2-like mechanism. researchgate.net This process involves a single inversion of stereochemistry at the anomeric center. The reaction is initiated by a catalytic base residue within the enzyme's active site, which deprotonates the hydroxyl group of the acceptor aglycone. researchgate.netnih.gov The resulting nucleophilic alkoxide then attacks the anomeric carbon (C-1) of the NDP-sugar donor, leading to the formation of the glycosidic bond and the displacement of the NDP leaving group in a single, concerted step. numberanalytics.comresearchgate.net This mechanism requires precise positioning of the acceptor, the donor, and the catalytic base within the enzyme's active site. nih.gov

Structural and kinetic studies have revealed that GTs utilize different structural folds (commonly GT-A and GT-B) to achieve catalysis. researchgate.net In many GT-A fold enzymes, a coordinated divalent cation is crucial for facilitating the departure of the leaving group. In contrast, GT-B fold enzymes often rely on positively charged amino acid side chains or helix dipoles for this purpose. researchgate.net

Other Enzymes Involved in Deoxysugar Metabolism and Macrolactone Tailoring

The final structure of this compound is dependent on a series of enzymatic modifications to both the sugar precursor and the macrolactone core.

The biosynthesis of L-oleandrose, a 2,6-dideoxy-3-O-methyl-hexose, begins with the common precursor dTDP-D-glucose. nih.gov Its synthesis requires a series of enzymatic steps, including epimerizations and reductions, to achieve the final stereochemistry and oxidation state. nih.gov In the oleandomycin biosynthetic pathway from Streptomyces antibioticus, several enzymes are dedicated to this transformation. nih.govresearchgate.net

After the initial conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose by the dehydratase OleE, the pathway involves key modifications catalyzed by epimerases and reductases:

Epimerases : The OleL enzyme is a 3,5-epimerase that alters the stereochemistry at positions C-3 and C-5 of the sugar ring, a critical step in diverting the intermediate toward the L-series configuration. nih.govnih.gov

Reductases : The OleU enzyme functions as a 4-ketoreductase, reducing the ketone group at C-4 that was introduced by OleE. nih.govnih.gov C-2 deoxygenation, a hallmark of many deoxysugars, is catalyzed by a two-enzyme system, the 2,3-dehydratase OleV and the 3-reductase OleW. nih.govnih.gov

This sequence of reactions, along with a final methylation step, transforms the initial glucose-derived precursor into the required dTDP-L-oleandrose.

The aglycone portion of the molecule, erythronolide B, is itself a product of enzymatic modification. It is derived from its immediate precursor, 6-deoxyerythronolide B (6-dEB). This transformation is catalyzed by the cytochrome P450 monooxygenase EryF (P450EryF or CYP107A1) from Saccharopolyspora erythraea. wikipedia.orgexlibrisgroup.com

Another key modifying enzyme in the specific context of L-oleandrose synthesis is the OleY methyltransferase. nih.gov In an interesting variation of the pathway, the glycosyltransferase OleG2 first attaches L-olivose to the aglycone. Subsequently, OleY, an S-adenosylmethionine-dependent methyltransferase, adds a methyl group to the 3-hydroxyl of the attached olivose sugar, converting it to L-oleandrose directly on the macrolide scaffold. nih.gov

Genetic and Metabolic Engineering Approaches for 3 O Alpha L Oleandrosyl Erythronolide B Production and Diversification

Heterologous Expression Systems for Biosynthetic Genes

Heterologous expression, the process of introducing genetic material from a producing organism into a more tractable host, is a cornerstone of modern macrolide production. This approach overcomes challenges associated with the slow growth or genetic intractability of native producers, such as Saccharopolyspora erythraea.

Use of Escherichia coli and Streptomyces lividans as Host Organisms

Escherichia coli and Streptomyces lividans have emerged as powerful and versatile hosts for expressing the large and complex polyketide synthase (PKS) genes required for macrolide synthesis.

Escherichia coli , a well-characterized and fast-growing bacterium, has been successfully engineered to produce the erythromycin (B1671065) precursor 6-dEB. This was achieved by introducing the genes for the 6-deoxyerythronolide B synthase (DEBS) from Saccharopolyspora erythraea along with a phosphopantetheinyl transferase gene (sfp) from Bacillus subtilis, which is necessary for the post-translational activation of the DEBS enzyme complex. nih.gov While E. coli can serve as an effective host, a key challenge is ensuring a sufficient supply of the specific building blocks required for polyketide synthesis. nih.gov The esterase gene from Streptomyces scabies has also been successfully cloned and expressed in E. coli, with the resulting protein being localized to the periplasmic space. nih.gov

Streptomyces lividans , being an actinomycete like the native erythromycin producer, is often a more compatible host for expressing secondary metabolite gene clusters. nih.gov Engineered strains of S. lividans have been developed to serve as "chassis" hosts with clean metabolic backgrounds. nih.gov This is accomplished by deleting endogenous gene clusters to simplify the detection and purification of heterologously expressed products. nih.gov These modified S. lividans strains not only facilitate the production of known compounds but also enable the discovery of new natural products by expressing gene clusters from less manageable or uncultivable organisms. nih.gov For example, the esterase gene from S. scabies was successfully expressed and secreted in S. lividans. nih.gov

Engineering Precursor Supply Pathways

A critical bottleneck in the production of macrolides in heterologous hosts is the limited availability of specific precursor molecules, namely propionyl-CoA and (2S)-methylmalonyl-CoA. Metabolic engineering strategies are employed to increase the intracellular pools of these essential building blocks.

In E. coli, a hybrid metabolic pathway was engineered to boost the supply of these precursors for 6-dEB production. nih.gov This involved the overexpression of a native E. coli propionyl-CoA synthetase (prpE) and a propionyl-CoA carboxylase (pcc) from Streptomyces coelicolor. nih.gov Further enhancements have been achieved by manipulating native E. coli genes involved in propionyl-CoA metabolism. Deletion of the ygfH gene, which encodes a propionyl-CoA:succinate CoA transferase, was shown to significantly increase 6-dEB titers from 65 to 129 mg/L in shake flasks and from 206 to 527 mg/L in batch bioreactor cultures. nih.gov

In the native producer S. erythraea, similar strategies are applied. The catabolism of branched-chain amino acids is one source of precursors. researchgate.net Genome-scale metabolic models have been developed to predict gene targets for inactivation that could increase the synthesis rate of erythromycin. mdpi.com These models help devise strategies, such as the optimal feeding of n-propanol, to increase the availability of precursors and enhance production. mdpi.com

Host OrganismGenetic ModificationTarget Pathway/CompoundOutcome
Escherichia coliIntroduction of DEBS (S. erythraea) and sfp (B. subtilis) genes6-deoxyerythronolide B (6-dEB)Established heterologous production of 6-dEB. nih.gov
Escherichia coliOverexpression of prpE (E. coli) and pcc (S. coelicolor)Propionyl-CoA & (2S)-methylmalonyl-CoA SupplyIncreased precursor pool for 6-dEB synthesis. nih.gov
Escherichia coliDeletion of ygfH genePropionyl-CoA MetabolismIncreased 6-dEB titers up to 527 mg/L in bioreactors. nih.gov
Streptomyces lividansDeletion of endogenous secondary metabolite gene clustersHost "Chassis" DevelopmentCreated strains with clean metabolic backgrounds for heterologous expression. nih.gov

Directed Biosynthesis via Gene Manipulation and Mutagenesis

Direct manipulation of the biosynthetic gene cluster allows for the creation of recombinant strains that can produce specific intermediates or novel macrolide structures. These approaches range from targeted gene knockouts to the generation of mutants for exploring new chemical diversity.

Construction of Recombinant Strains for Specific Intermediates

By inactivating specific genes in the erythromycin biosynthetic pathway, it is possible to create strains that accumulate valuable intermediates. For instance, erythronolide B is a known intermediate in the biosynthesis of erythromycin, formed from the hydroxylation of 6-dEB at the C-6 position. nih.gov Mutants of S. erythraea blocked at later stages of the pathway accumulate this aglycone. nih.gov

These intermediates can then be used in biotransformation experiments. When erythronolide B was fed to a blocked mutant of the oleandomycin-producing strain, Streptomyces antibioticus, it resulted in the production of four new hybrid macrolide antibiotics. These novel compounds featured the erythronolide B core glycosylated with oleandrose (B1235672), the sugar typically found in oleandomycin (B1677203), demonstrating the flexibility of the glycosylation enzymes.

Targeted Gene Inactivation and Overexpression Strategies

Improving the yield of erythromycin and its intermediates often involves the targeted inactivation of negative regulators or competing pathways, and the overexpression of limiting biosynthetic genes. In S. erythraea, the erythromycin biosynthetic gene cluster notably lacks a dedicated regulatory gene, prompting researchers to investigate genome-wide regulators. nih.gov

Strain / HostGenetic StrategyGene(s) TargetedEffect on Production
S. erythraea A226Gene InactivationSACE_3446 (TetR family regulator)Stimulated erythromycin production. nih.gov
S. erythraeaGene DisruptionbldD (developmental regulator)Directly controlled erythromycin synthesis. nih.gov
S. erythraeaGene OverexpressioneryB and eryC gene setsAimed to alleviate bottlenecks in sugar biosynthesis and attachment. mdpi.com
S. erythraeaGene DisruptionSACE_Lrp25% increase in erythromycin production. researchgate.net

Exploiting Mutants for Novel Macrolide Derivatives

Genetic manipulation of the PKS-encoding genes can lead to predictable changes in the polyketide backbone, generating novel structures that are difficult to achieve through chemical synthesis. nih.gov By altering the domains within the multifunctional PKS enzymes, researchers can create new macrolide scaffolds. nih.gov

For example, a mutant of S. erythraea was engineered to produce the novel ketolide 3-deoxy-3-oxo-erythronolide B by deleting the ketoreductase (KR) domain in module 6 of the DEBS. nih.gov In another study, a mutant strain of S. coelicolor expressing a version of DEBS with an inactivated ketosynthase (KS1) domain was used for precursor-directed biosynthesis. nih.gov Feeding this mutant synthetic analogues of pathway intermediates led to the creation of novel 16-membered macrolactones, demonstrating the potential to generate new ring sizes by manipulating the PKS machinery. nih.gov These genetic engineering techniques provide a powerful platform for the discovery and synthesis of new macrolide antibiotics. nih.gov

Biotransformation Applications of Engineered Strains

Engineered microbial strains have become invaluable tools for the production of complex molecules like 3-O-(alpha-L-oleandrosyl)erythronolide B. These strains are often designed to overcome the limitations of native producers, such as low yields or the production of unwanted byproducts.

The biotransformation of erythronolide B, the aglycone core of many macrolide antibiotics, into its glycosylated derivatives is a key step in the synthesis of novel and potent therapeutic agents. Engineered strains of bacteria, such as Escherichia coli and various Streptomyces species, have been successfully utilized for this purpose. These strains are typically engineered to express specific glycosyltransferases (GTs), enzymes responsible for attaching sugar moieties to the macrolactone ring.

For instance, Streptomyces venezuelae, which naturally produces the macrolide antibiotics methymycin (B1233876) and pikromycin (B1677795), possesses a versatile glycosyltransferase, DesVII. This enzyme has been shown to glycosylate both 12- and 14-membered macrolactone rings. nih.govpnas.org When the gene encoding DesVII is introduced into a suitable host strain fed with erythronolide B, the strain can convert it into 3-O-desosaminyl erythronolide B.

Further engineering can lead to the production of this compound. This often involves introducing the genes responsible for the biosynthesis of the deoxysugar L-oleandrose and the specific glycosyltransferase that attaches it to the erythronolide B core. In one study, Streptomyces lividans overexpressing the oleY gene, which codes for an L-oleandrosyl 3-O-methyltransferase from the oleandomycin biosynthetic pathway, was used to convert L-olivosyl-erythronolide B into L-oleandrosyl-erythronolide B.

The feeding of erythronolide B to a blocked mutant of an oleandomycin-producing strain, Streptomyces antibioticus ATCC31771, resulted in the production of new hybrid macrolide antibiotics, including 3-O-oleandrosyl-5-O-desosaminylerythronolide B. nih.gov This demonstrates the potential of using engineered strains to create novel glycosylated derivatives of erythronolide B.

Table 1: Engineered Strains and Enzymes in the Biotransformation of Erythronolide B

Tailoring enzymes, particularly glycosyltransferases and P450 monooxygenases, play a crucial role in the structural diversification of macrolides. A key feature of many of these enzymes is their substrate promiscuity, meaning they can recognize and modify a range of different, often non-native, substrates. This flexibility is a cornerstone of combinatorial biosynthesis efforts.

The glycosyltransferase DesVII from S. venezuelae is a prime example of a promiscuous enzyme. It can transfer its native sugar, D-desosamine, to various macrolactone aglycones, including erythronolide B and narbonolide. nih.govpnas.org Furthermore, studies have shown that DesVII, in combination with its partner protein DesVIII, can glycosylate a variety of linear and cyclic substrates of different ring sizes. nih.gov While it shows little regiospecificity for linear substrates, it exhibits excellent regiospecificity for most cyclic substrates. nih.gov

Another well-studied promiscuous glycosyltransferase is OleD from the oleandomycin producer Streptomyces antibioticus. OleD is capable of glycosylating various macrolide antibiotics. nih.gov This promiscuity suggests it may have a broader role in resistance mechanisms. nih.gov The crystal structures of OleD reveal that it primarily uses hydrophobic interactions and van der Waals forces to recognize macrolides, explaining its ability to bind to a range of substrates. nih.gov

The cytochrome P450 hydroxylase PikC, also from S. venezuelae, demonstrates remarkable substrate and regiochemical flexibility. nih.gov This single enzyme is responsible for the hydroxylation of both 12- and 14-membered macrolides at different positions. nih.gov This inherent flexibility of tailoring enzymes is a significant advantage for generating novel macrolide structures through biotransformation.

Table 2: Examples of Substrate Promiscuity in Macrolide Tailoring Enzymes

Combinatorial Biosynthesis and Semi-Synthetic Strategies

The fields of combinatorial biosynthesis and semi-synthesis offer powerful avenues for generating novel macrolide structures with improved therapeutic properties. These approaches leverage the modular nature of polyketide synthases (PKSs) and the promiscuity of tailoring enzymes.

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to create new molecules. nih.gov In the context of macrolides, this often entails altering the PKS genes to produce modified macrolactone cores. nih.govnih.gov By swapping, deleting, or inactivating specific domains or modules within the PKS, researchers can predictably change the structure of the resulting polyketide. nih.govpnas.org This has led to the creation of libraries of "unnatural" natural products that would be difficult to produce through chemical synthesis alone. pnas.org

For example, genetic manipulation of the erythromycin PKS has resulted in a library of over 50 different macrolides with alterations at one, two, or three carbon centers of the polyketide backbone. pnas.org These engineered macrolactones can then serve as substrates for subsequent glycosylation and other tailoring reactions, further expanding the diversity of the final products. The ability to generate hybrid polyketides by combining modules from different PKS pathways has also been demonstrated, although the resulting products are not always efficiently processed by downstream tailoring enzymes. nih.gov

A powerful approach for creating novel macrolides is the integration of chemical synthesis with enzymatic modifications, often referred to as chemoenzymatic synthesis. acs.orgacs.org This strategy combines the flexibility of chemical synthesis to create unnatural building blocks with the high selectivity and efficiency of enzymatic reactions.

In one example, a chemically synthesized macrolactam aglycone was fed to engineered S. venezuelae mutants capable of producing various unnatural sugars. umich.edu This resulted in the generation of eight new antibacterial macrolactam analogues of the macrolide YC-17, some of which showed improved activity against resistant bacteria. umich.edu This study also demonstrated for the first time that the glycosyltransferase pair DesVII/DesVIII could recognize and glycosylate a lactam, highlighting their substrate flexibility. umich.edu

Another chemoenzymatic approach involves using lipases for the asymmetric acylation of key intermediates to establish stereogenic centers, which are then used in the total synthesis of macrolides. rsc.orgrsc.org This method allows for the creation of all possible stereoisomers of a macrolide. rsc.orgrsc.org

Semi-synthetic strategies often start with a readily available natural product, like erythromycin, and then use chemical modifications to create new analogues. nih.govresearchgate.net This has been a highly successful approach in the development of clinically important macrolides such as clarithromycin (B1669154) and azithromycin. nih.govyoutube.com

Table 3: Examples of Integrated Chemical and Enzymatic Synthesis of Macrolides

The rational design of novel macrolide structures is guided by a growing understanding of the principles governing PKS function and the substrate specificity of tailoring enzymes. nih.govacs.org Key design principles include:

Modular PKS Engineering: The modular nature of type I PKSs allows for a "mix-and-match" approach to creating hybrid synthases. nih.govnih.gov However, successful module swapping often requires careful consideration of the protein-protein interactions between modules to ensure proper function. rsc.orgrsc.org

Domain Swapping: Exchanging individual catalytic domains within a PKS module, such as the acyltransferase (AT) domain, can alter the choice of extender units incorporated into the polyketide chain, leading to predictable structural changes. rsc.org

Exploiting Enzyme Promiscuity: As discussed earlier, the broad substrate tolerance of many tailoring enzymes can be exploited to modify both natural and engineered macrolactone cores. nih.gov

Directed Evolution: When a desired enzymatic activity is not readily available, directed evolution techniques can be used to engineer enzymes with altered substrate specificities or improved catalytic efficiencies.

Rational Redesign: As more structural and mechanistic data on PKSs and tailoring enzymes become available, computational modeling and rational protein design are becoming increasingly powerful tools for predicting the outcomes of genetic modifications. acs.orgnih.gov

The ultimate goal is to develop a set of reliable rules and protocols that will allow for the predictable and efficient production of novel macrolides with desired biological activities. rsc.org

Table 4: Compound Names Mentioned in the Article

Future Research Directions and Theoretical Perspectives in Macrolide Biosynthesis and Engineering

Unveiling Novel Enzymatic Mechanisms and Catalytic Pathways

A deeper understanding of the enzymatic machinery responsible for macrolide assembly and modification is paramount. This involves not only characterizing the core synthases and transferases but also the often-overlooked auxiliary proteins and the detailed catalytic steps of precursor biosynthesis.

The glycosylation of macrolide aglycones is a critical step that profoundly influences their biological activity. While glycosyltransferases (GTs) are the direct catalysts for this reaction, their activity is often dependent on or enhanced by auxiliary proteins. For instance, in the biosynthesis of pikromycin (B1677795) and related macrolides in Streptomyces venezuelae, the glycosyltransferase DesVII requires the presence of an auxiliary protein, DesVIII, for its in vitro activity. nih.gov Similarly, the GT EryCIII, which is involved in the biosynthesis of erythromycin (B1671065) D, functions in concert with a partner protein, EryCII. nih.gov

Structural and biophysical studies have begun to illuminate the roles of these accessory proteins. The crystal structure of the EryCIII-EryCII complex revealed a heterotetrameric arrangement where EryCII binds near the macrolide binding site of EryCIII. nih.gov This interaction does not directly involve catalysis but is proposed to stabilize the GT and function as an allosteric activator. nih.gov EryCII itself has a cytochrome P450-like fold but lacks the conserved cysteine residue required for heme coordination, indicating it has evolved a non-catalytic, regulatory function. nih.gov Future investigations will likely focus on identifying more of these GT-auxiliary protein pairs and dissecting their precise mechanisms of action, which could be crucial for optimizing glycosylation reactions in engineered biosynthetic pathways.

The formation of 3-O-(alpha-L-oleandrosyl)erythronolide B requires the synthesis of the deoxysugar L-oleandrose. The pathway for its creation from the primary metabolite glucose-1-phosphate is a multistep enzymatic cascade. Research into the oleandomycin (B1677203) biosynthetic gene cluster from Streptomyces antibioticus has identified the genes responsible for synthesizing dTDP-L-oleandrose. nih.gov

The proposed pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a common intermediate in deoxysugar synthesis, catalyzed by the enzymes OleS and OleE. nih.gov Subsequently, a series of enzymes including a C-2 dehydratase, epimerases, a C-4 ketoreductase, and a C-3 O-methyltransferase are required to produce the final activated sugar. nih.gov Specifically, the genes oleV, oleW, oleL, and oleU have been implicated in these transformations. nih.govresearchgate.net The final methylation step, which distinguishes L-oleandrose from its precursor L-olivose, is catalyzed by a 3-O-methyltransferase. nih.gov

Detailed mechanistic studies of these individual enzymes, particularly the C-2 deoxygenation machinery, remain an active area of research. Unlike the well-characterized two-enzyme (dehydratase and reductase) system in erythromycin biosynthesis, the oleandomycin cluster contains an equivalent to the dehydratase (OleV) but lacks an obvious reductase gene. nih.gov This suggests the recruitment of a different type of reductase or a novel bifunctional enzyme, highlighting gaps in our understanding of these critical catalytic pathways.

Enzyme (Gene) Proposed Function in L-oleandrose Biosynthesis Source
OleSdTDP-glucose synthase nih.gov
OleEdTDP-D-glucose-4,6-dehydratase nih.gov
OleV2,3-dehydratase (C-2 deoxygenation step) nih.gov
OleWC-4 ketoreductase nih.govresearchgate.net
OleLEpimerase nih.gov
OleUEpimerase nih.gov
OleY3-O-methyltransferase nih.gov

Rational Design and Engineering for Enhanced Production and Diversified Structures

Building on a foundational knowledge of biosynthetic pathways, researchers are applying principles of metabolic engineering and synthetic biology to improve the production of valuable macrolides and to generate novel derivatives with potentially enhanced therapeutic properties.

The native producers of macrolides, typically Streptomyces or related actinomycetes, are often slow-growing and genetically intractable, making process optimization difficult. Consequently, significant effort has been directed towards transferring macrolide biosynthetic pathways into more amenable heterologous hosts, such as Escherichia coli and engineered strains of Saccharopolyspora erythraea. nih.govfrontiersin.org

The heterologous production of erythromycin and its precursors in E. coli marked a major achievement, requiring the transfer of over 20 genes and more than 50 kb of DNA. harvard.edu However, initial titers were low due to challenges including plasmid instability, the metabolic burden of expressing large multienzyme complexes, and an insufficient supply of biosynthetic precursors like propionyl-CoA and methylmalonyl-CoA. harvard.edu Current research focuses on overcoming these bottlenecks through metabolic and genomic engineering. This includes stabilizing expression plasmids, engineering the host's central metabolism to channel more carbon towards the desired precursors, and developing optimized E. coli strains specifically designed for polyketide production. harvard.edumdpi.com Alternatively, researchers are engineering industrial strains like Saccharopolyspora erythraea by deleting native polyketide synthase genes to create "clean" host backgrounds for the expression of foreign biosynthetic gene clusters. frontiersin.org

Combinatorial biosynthesis aims to create novel "unnatural" natural products by mixing and matching biosynthetic enzymes from different pathways. oup.com The modular nature of polyketide synthases (PKSs) and the promiscuity of tailoring enzymes make macrolides like erythromycin ideal candidates for this approach. nih.govnih.govnih.gov

Strategies involve not only the swapping of PKS modules to alter the macrolactone core but also the modification of post-PKS tailoring steps, such as glycosylation. oup.comnih.gov By introducing genes for the biosynthesis of different deoxysugars along with a promiscuous glycosyltransferase, it is possible to attach novel sugars to a given aglycone like erythronolide B. nih.gov This "plug-and-play" approach can generate libraries of new glycosylated macrolides that would be difficult to access through chemical synthesis alone. researchgate.net These efforts are crucial for generating structurally diversified analogs to combat the rise of antibiotic-resistant pathogens. nih.govacs.org

The success of glycodiversification hinges on the substrate flexibility, or promiscuity, of glycosyltransferases (GTs). nih.govnih.gov Many macrolide GTs exhibit a relaxed specificity towards both their sugar donor and aglycone acceptor substrates. nih.gov For example, the S. antibioticus GT OleD can glycosylate a wide range of macrolides, not just its native substrate. sci-hub.boxnih.gov

This enzymatic promiscuity is being actively exploited to create new macrolide analogs. In one study, the erythromycin GT EryBV was used in a heterologous E. coli system to attach a variety of engineered deoxysugars to the erythromycin core. nih.govnih.gov This resulted in the production of novel analogs glycosylated with sugars such as D-forosamine, D-allose, L-noviose, and D-vicenisamine. nih.govnih.govresearchgate.net These new compounds demonstrated bioactivity, including against erythromycin-resistant bacteria, highlighting the potential of this strategy to expand the chemical space and therapeutic utility of macrolide antibiotics. nih.govnih.gov Future work will continue to explore the limits of GT promiscuity and use protein engineering to further broaden or alter their substrate specificity for chemoenzymatic synthesis. sci-hub.box

Systems Biology and Omics Approaches in Macrolide Research

Systems biology, through the integration of high-throughput omics data, has become indispensable for a holistic understanding of macrolide biosynthesis. These approaches provide a comprehensive view of the complex regulatory networks and metabolic pathways that govern the production of compounds like 3-O-(α-L-oleandrosyl)erythronolide B. The primary producing organism of erythromycin, Saccharopolyspora erythraea, has been a model for such studies. nih.govnih.gov

Genomic and Proteomic Analysis of Producer Strains

Genomic and proteomic analyses of Saccharopolyspora erythraea have revealed key insights into the biosynthesis of erythromycin and its precursors. Comparative genomics between wild-type (WT) strains and industrial high-producing (HP) strains have identified numerous genetic variations, including single-nucleotide polymorphisms and fragment deletions, that contribute to enhanced production. bohrium.com An integrated study comparing the WT strain NRRL2338 and an industrial HP strain, ABE1441, identified 165 mutations that lead to significant differences in gene expression and protein abundance. nih.gov These changes were most pronounced in the early stages of erythromycin production. nih.gov

Proteomic studies, often employing 2-D PAGE and mass spectrometry, have complemented genomic data by showing differential protein abundance between low and high-producing strains. nih.govnih.gov For instance, in high-producing strains, there is a notable upregulation of enzymes involved in the erythromycin biosynthesis pathway itself, as well as in pathways that supply the necessary precursors, such as branched-chain amino acid metabolism. nih.gov Conversely, proteins related to the TCA cycle and DNA repair have been observed to be downregulated in high-yielding strains. nih.gov

A comparative proteomic approach was instrumental in identifying SACE_5599, a putative regulatory protein. This protein is expressed at significantly higher levels in high-producing strains, and its overexpression in a wild-type strain led to a 32% increase in erythromycin yield. nih.gov Furthermore, proteogenomics, the integration of proteomic and genomic data, has been used to refine the annotation of the S. erythraea genome, correcting gene boundaries and identifying new genes, which is crucial for accurate metabolic modeling. nih.govfrontiersin.org Lysine malonylation, a post-translational modification, has also been identified on 132 proteins in S. erythraea, some of which are involved in the feeder metabolic pathways for erythromycin synthesis, suggesting another layer of regulation. acs.org

Table 1: Differentially Regulated Pathways and Proteins in High-Producing S. erythraea Strains

Pathway/Process Regulation in High-Producing Strains Key Proteins/Genes Identified Reference
Erythromycin Biosynthesis Upregulated Erythromycin biosynthetic enzymes nih.gov
Precursor Supply Upregulated Enzymes for branched-chain amino acid metabolism nih.gov
Central Carbon Metabolism Downregulated TCA cycle enzymes nih.gov
DNA Repair Downregulated DNA repair proteins nih.gov
Regulation Upregulated SACE_5599 nih.gov
Post-Translational Modification Altered Malonylated proteins in feeder pathways acs.org

Integration of Metabolomics for Comprehensive Pathway Mapping

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell. When integrated with genomics and proteomics, it offers a powerful tool for comprehensively mapping the metabolic pathways involved in the biosynthesis of 3-O-(α-L-oleandrosyl)erythronolide B. In S. erythraea, metabolomic analyses have been crucial for understanding the flow of precursors and energy within the cell. nih.govnih.gov

Isotope dilution mass spectroscopy has enabled the precise quantification of intracellular metabolite pools, revealing a positive correlation between the specific erythromycin production rate and the intracellular concentration of propionyl-CoA, a key building block for the erythronolide B macrocycle. nih.gov This correlation was further confirmed in experiments where the addition of propanol, a precursor to propionyl-CoA, was manipulated. nih.gov

Multi-omics analyses of genetically engineered strains have further elucidated metabolic bottlenecks and regulatory nodes. For example, suppressing the sucC gene, which is involved in the TCA cycle, led to improved erythromycin synthesis due to enhanced precursor availability and increased NADPH. nih.gov The subsequent transcriptomic and metabolomic analyses of this engineered strain revealed significant alterations in central carbon metabolism, amino acid metabolism, and energy metabolism. nih.gov These studies also highlighted that augmenting amino acid metabolism could lead to nitrogen depletion in later fermentation stages, demonstrating the intricate balance of metabolic networks. nih.gov By reconstructing genome-scale metabolic models (GSMMs) for S. erythraea and validating them with experimental data, researchers can simulate metabolic fluxes and devise strategies for optimizing production, such as refining the fermentation process through targeted nutrient supplementation. nih.govresearchgate.netmdpi.com

Table 2: Key Metabolites and Their Role in Erythromycin Biosynthesis

Metabolite Metabolic Role Analytical Approach Key Finding Reference
Propionyl-CoA Key precursor for erythronolide B synthesis Isotope dilution mass spectroscopy Positive correlation with specific erythromycin production rate nih.gov
NADPH Cofactor for polyketide synthase Transcriptomic and metabolomic analysis Increased availability in engineered strains enhances production nih.gov
Amino Acids Precursors and nitrogen source Transcriptomic and metabolomic analysis Augmented metabolism can improve yield but may lead to nitrogen depletion nih.gov
Acyl-CoAs Precursors for erythromycin Targeted metabolomics Quantification methods developed for pathway analysis researchgate.net

Theoretical Insights into Macrolactone Conformation and Sugar-Aglycone Interactions

The biological activity of macrolides is intrinsically linked to their three-dimensional structure. Theoretical and computational methods, in conjunction with experimental techniques like NMR spectroscopy, provide profound insights into the conformational dynamics of the macrolactone ring of 3-O-(α-L-oleandrosyl)erythronolide B and the critical interactions between the oleandrose (B1235672) sugar and the erythronolide B aglycone.

Computational Modeling of Macrolide Conformations

The 14-membered macrolactone ring, such as erythronolide B, is conformationally flexible. acs.org Computational modeling, including molecular dynamics (MD) simulations, has been essential in exploring the conformational space of these molecules. researchgate.net Early studies using NMR and CD spectral data proposed a "diamond lattice" type conformation for the erythronolide B ring. researchgate.net

More advanced computational studies have identified several stable conformations for macrolides. For erythromycin A, two primary conformational states in solution are described as "folded-out" and "folded-in". nih.gov These conformations are characterized by the relative orientation of different parts of the macrolactone ring. nih.gov The predominant conformation can be influenced by the solvent's polarity. nih.gov For instance, MD simulations of roxithromycin (B50055) and erythromycin A have shown that the movement of the macrocycle can lead to different orientations of the desosamine (B1220255) sugar. researchgate.net Density functional theory (DFT) studies on azithromycin, a 15-membered macrolide, have also been used to predict the most stable conformers in solution, which often conserve the backbone structure observed in X-ray crystallography. researchgate.netroyalsocietypublishing.org These computational approaches are crucial for understanding how the macrolide structure might adapt upon binding to its biological target, such as the bacterial ribosome. nih.gov

Understanding the Impact of Glycosylation on Aglycone Dynamics

Glycosylation, the attachment of a sugar moiety, is a critical step in the biosynthesis of many macrolide antibiotics, often essential for their biological activity. The attachment of L-oleandrose to C3 of erythronolide B to form 3-O-(α-L-oleandrosyl)erythronolide B can significantly influence the conformation and dynamics of the aglycone.

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for structural elucidation of 3-O-(α-L-oleandrosyl)erythronolide B?

  • Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY for glycosidic linkage confirmation) and high-resolution mass spectrometry (HRMS) to determine molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving absolute stereochemistry, particularly for the 14 defined stereocenters . For glycosyl moieties, enzymatic hydrolysis followed by chromatographic separation (HPLC or TLC) can confirm sugar identity and attachment sites .

Q. How does 3-O-(α-L-oleandrosyl)erythronolide B function as a biosynthetic precursor in macrolide antibiotic pathways?

  • Answer : This compound is an intermediate in erythromycin biosynthesis, where the α-L-oleandrosyl sugar moiety is appended via glycosyltransferases to the erythronolide B aglycone. Isotopic labeling (e.g., 13C^{13}\text{C}-acetate feeding) and gene knockout studies in Saccharopolyspora erythraea have demonstrated its role in downstream hydroxylation and methylation steps. Pathway validation often involves LC-MS/MS to track intermediate accumulation .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing heterologous production of 3-O-(α-L-oleandrosyl)erythronolide B in Escherichia coli?

  • Answer : Key challenges include balancing the expression of polyketide synthase (PKS) modules with glycosyltransferase activity and avoiding metabolic bottlenecks in TDP-L-mycarose biosynthesis. Strategies include:

  • Modular cloning : Using plasmid systems with tunable promoters (e.g., T7 or Trc) to coordinate PKS and sugar biosynthesis genes.
  • CRISPR interference (CRISPRi) : Downregulating competing pathways (e.g., fatty acid biosynthesis) to redirect metabolic flux.
  • Fed-batch fermentation : Optimizing carbon/nitrogen ratios and oxygen transfer rates to enhance titers (>500 mg/L reported in engineered strains) .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-O-(α-L-oleandrosyl)erythronolide B analogs?

  • Answer : Discrepancies often stem from variations in assay conditions (e.g., pH, solvent compatibility) or stereochemical impurities. Mitigation strategies include:

  • Strain validation : Sequencing PKS and glycosyltransferase genes to confirm fidelity.
  • Standardized bioassays : Using reference strains (e.g., Staphylococcus aureus ATCC 25923) and harmonized MIC protocols.
  • Chiral HPLC : Ensuring >98% enantiomeric purity for structure-activity relationship (SAR) studies .

Q. What in silico approaches are effective for predicting glycosylation efficiency in 3-O-(α-L-oleandrosyl)erythronolide B derivatives?

  • Answer : Molecular dynamics (MD) simulations of glycosyltransferase-substrate complexes can identify critical residues (e.g., Arg205^{205} in OleD) influencing sugar donor specificity. Docking studies with UDP-sugar analogs (e.g., UDP-glucose vs. UDP-oleandrose) paired with free energy calculations (MM-PBSA) provide thermodynamic insights. Machine learning models trained on kinetic data (kcat/KMk_{\text{cat}}/K_M) further predict optimal sugar modifications .

Methodological Considerations

Q. How should researchers design isotopic tracing experiments to map metabolic flux in 3-O-(α-L-oleandrosyl)erythronolide B-producing strains?

  • Answer : Use 13C^{13}\text{C}-labeled precursors (e.g., propionate or methylmalonyl-CoA) to track incorporation into the erythronolide backbone via GC-MS or NMR. For the oleandrosyl moiety, 2H^{2}\text{H}-glucose feeding coupled with LC-HRMS detects deuterium enrichment. Flux balance analysis (FBA) models integrate labeling data to quantify pathway efficiency .

Q. What analytical workflows are recommended for detecting degradation products of 3-O-(α-L-oleandrosyl)erythronolide B under varying storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with UPLC-PDA-ELSD monitor hydrolysis (aglycone release) and oxidation (epoxide formation). Mass defect filtering in HRMS data distinguishes degradation products from impurities. For quantification, external calibration curves with purified degradation standards are essential .

Data Presentation & Ethical Compliance

Q. How should researchers present complex stereochemical data for 3-O-(α-L-oleandrosyl)erythronolide B in publications?

  • Answer : Use Cahn-Ingold-Prelog descriptors and include ORTEP diagrams from X-ray crystallography. Tabulate 1H^{1}\text{H} and 13C^{13}\text{C} NMR chemical shifts with multiplicity and coupling constants. For glycosidic linkages, provide NOESY/ROESY correlations and JH-CJ_{\text{H-C}} values from HMBC .

Q. What biosafety protocols are critical when handling engineered strains producing 3-O-(α-L-oleandrosyl)erythronolide B?

  • Answer : Adhere to BSL-2 containment for recombinant E. coli strains. Validate inactivation protocols (autoclaving at 121°C for 30 min) for waste. Document RG-2/3 reagent handling experience (e.g., Bacillus subtilis or lentiviral vectors) per institutional biosafety committees .

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